molecular formula C18H23N3O3 B2660730 1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide CAS No. 2034232-08-9

1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide

Cat. No.: B2660730
CAS No.: 2034232-08-9
M. Wt: 329.4
InChI Key: KOJVFMQPJYCZFC-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a methoxyphenyl group, and a pyrazolyl-ethoxyethyl moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a methoxyphenyl group, often using a Grignard reagent or a similar organometallic compound.

    Attachment of the pyrazolyl-ethoxyethyl moiety: This step involves the reaction of the intermediate compound with a pyrazole derivative and an ethoxyethyl group, typically through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to changes in the activity of the target molecule, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide
  • 1-(2-methoxyphenyl)-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide
  • 1-(2-methoxyphenyl)-N-{2-[2-(1H-tetrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide

Uniqueness

1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide is unique due to the presence of the pyrazolyl-ethoxyethyl moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material science.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)18(7-8-18)17(22)19-10-13-24-14-12-21-11-4-9-20-21/h2-6,9,11H,7-8,10,12-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVFMQPJYCZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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